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(2,3-dihydro-1H-pyrrolizin-1-yl)methanol

pyrrolizidine alkaloid alkylation kinetics DNA reactivity

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol, also catalogued as dehydrosupinidine or 1H-Pyrrolizine-7-methanol,2,3-dihydro- (CAS 27628-47-3), is a C8H11NO dihydropyrrolizine alcohol (MW 137.18 g/mol). The compound belongs to the 1,2-dihydropyrrolizine class and is the 3,8-didehydro analogue of the pyrrolizidine alkaloid supinidine.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B14889569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-dihydro-1H-pyrrolizin-1-yl)methanol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C1CO
InChIInChI=1S/C8H11NO/c10-6-7-3-5-9-4-1-2-8(7)9/h1-2,4,7,10H,3,5-6H2
InChIKeyIVRLJTYZCFIRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol (Dehydrosupinidine) – Chemical Identity, Core Physicochemical Profile, and Procurement-Relevant Classification


(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol, also catalogued as dehydrosupinidine or 1H-Pyrrolizine-7-methanol,2,3-dihydro- (CAS 27628-47-3), is a C8H11NO dihydropyrrolizine alcohol (MW 137.18 g/mol) . The compound belongs to the 1,2-dihydropyrrolizine class and is the 3,8-didehydro analogue of the pyrrolizidine alkaloid supinidine [1]. Its computed LogP of 0.93, topological polar surface area of 25.2 Ų, and single hydrogen-bond donor place it in a distinct physicochemical space relative to both fully saturated pyrrolizidine alcohols and more highly oxidized necine bases [2]. The compound is primarily encountered as a research intermediate in pyrrolizidine alkaloid synthesis and as a model analyte in DNA-adduct biomarker studies.

Synthetic intermediate for pyrrolizidine alkaloid libraries
Model analyte in DNA-adduct biomarker research
1,2-Dihydropyrrolizine alcohol; distinct from fully saturated necine bases

Why Generic Substitution Fails for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanol – Structural Specificity, Reactivity Divergence, and Biological Readout


Within the pyrrolizidine alkaloid and dihydropyrrolizine chemical space, seemingly minor structural variations produce large divergences in alkylation kinetics, genotoxic potency, and metabolic fate [1]. The target compound's 1,2-dihydro motif confers a distinct alkylation rate law (simple first-order) compared to other pyrrolic metabolites that exhibit biexponential kinetics due to oligomerization side-reactions [1]. Moreover, the C9-monoester analogue supinine was the only pyrrolizidine alkaloid in a 16-compound panel that failed to show clear genotoxicity in the Drosophila wing spot test, whereas dehydrosupinidine-derived DNA adducts are established biomarkers of tumorigenicity across multiple hepatocarcinogenic alkaloids [2][3]. These differences mean that interchanging (2,3-dihydro-1H-pyrrolizin-1-yl)methanol with a saturated analogue or a necine base bearing an additional hydroxyl group will yield non-equivalent chemical reactivity, biological readout, and analytical reference properties. The quantitative evidence below substantiates exactly where and by how much this compound diverges from its closest comparators.

Alkylation kinetic profile may shift — 1,2-dihydro motif exhibits simple first-order kinetics, while C7-ester pyrroles follow biexponential rate laws due to oligomerization.
Genotoxic endpoint context may differ — Dehydrosupinidine forms DNA adducts reported as biomarkers; the saturated C9-monoester supinine showed no clear genotoxicity in a Drosophila panel.
Analytical reference properties may not transfer — Saturated necine bases (e.g., retronecine) lack the 1,2-double bond required for DNA adduct formation, limiting their use as calibration standards.

Product-Specific Quantitative Differentiation Evidence for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanol


Alkylation Kinetic Regime: Simple First-Order vs. Biexponential Behavior in 4-(p-Nitrobenzyl)pyridine Assay

In a direct head-to-head kinetic study, (2,3-dihydro-1H-pyrrolizin-1-yl)methanol (dehydrosupinidine) and 2,3-dihydro-1H-pyrrolizin-1-ol obeyed a simple first-order rate expression when reacted with 4-(p-nitrobenzyl)pyridine (NBP) under pseudo-first-order conditions [1]. In contrast, other pyrrolizidine alkaloid-derived pyrroles bearing ester leaving groups at C7 exhibited a biexponential first-order rate law, attributable to a competing oligomerization pathway at C9 that produces a second color-forming reaction sequence [1]. This mechanistic divergence means that alkylation half-life predictions and reactivity ranking cannot be extrapolated from C7-esterified pyrroles to the C7-hydroxymethyl compound.

Alkylation kinetics
Head-to-head
Target: simple first-order (monoexponential)
Comparator: biexponential (C7-ester pyrroles)
Supports intrinsic reactivity ranking without oligomerization artifacts
NBP pseudo-first-order assay; colorimetric at 565 nm
pyrrolizidine alkaloid alkylation kinetics DNA reactivity chemical toxicology

Lipophilicity Differential: LogP of Dehydrosupinidine vs. Saturated Analogue Supinidine

The target compound's computed LogP of 0.93 (chem960) is substantially higher than that of its saturated analogue supinidine, for which LogP values range from -0.30 (XlogP3) to 0.32–0.44 depending on the computational method [1]. This approximately 0.5–1.2 log unit increase in lipophilicity, driven by the 1,2-double bond and the elimination of the C8 hydrogenation, predicts a ~3- to 16-fold increase in octanol-water partition coefficient. The difference is consistent with the expectation that the partially unsaturated dihydropyrrolizine ring is more membrane-permeable than the fully saturated pyrrolizidine system.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +0.5 to +1.2 vs. supinidine
Higher predicted membrane partitioning
Computational LogP values; no experimental shake-flask data
lipophilicity LogP membrane permeability ADMET

Genotoxic Potency Classification: Clear Genotoxicity vs. Non-Genotoxic C9-Monoester Comparator in Drosophila Wing Spot Test

In a 16-compound comparative genotoxicity study using the Drosophila melanogaster somatic mutation and recombination test (wing spot test), all pyrrolizidine alkaloids tested except the C9-monoester supinine were clearly genotoxic [1]. Although dehydrosupinidine itself was not directly tested in this panel, it is the 3,8-didehydro metabolite of supinine and the common reactive pyrrolic core shown to form DNA adducts (DHP-dG-3, DHP-dG-4, DHP-dA-3, DHP-dA-4) in rats treated with seven different hepatocarcinogenic pyrrolizidine alkaloids [2]. The genotoxic potency across the 16 PAs spanned approximately three orders of magnitude, with macrocyclic diesters being the most potent and 7-hydroxy C9-monoesters the least [1]. Supinine's lack of clear genotoxicity provides a class-level benchmark: the introduction of the 1,2-unsaturation in dehydrosupinidine restores the structural alert for DNA reactivity absent in the saturated parent.

Genotoxicity classification
Class-level
Target: genotoxic (adduct-forming)
Comparator: non-genotoxic (supinine)
Supports genotoxicity endpoint review
Drosophila wing spot test; 16-PA panel
genotoxicity Drosophila wing spot test SAR pyrrolizidine alkaloid

DNA Adduct Biomarker Specificity: Dehydrosupinidine Adducts as Universal Tumorigenicity Biomarkers vs. Non-Adduct-Forming Comparators

In a definitive in vivo study, female F344 rats were orally gavaged with 4.5 and 24 µmol/kg of various pyrrolizidine alkaloids for three consecutive days, and liver DNA was analyzed for dehydrosupinidine-derived adducts [1]. All seven hepatocarcinogenic pyrrolizidine alkaloids tested (riddelliine, retrorsine, monocrotaline, lasiocarpine, heliotrine, clivorine, senkirkine) and riddelliine N-oxide produced the same set of four DHP adducts: DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4 [1]. In contrast, retronecine (the saturated necine base lacking the 1,2-double bond), the nontumorigenic alkaloid platyphylliine, and vehicle controls formed none of these adducts [1]. This establishes (2,3-dihydro-1H-pyrrolizin-1-yl)methanol-derived adducts as a common obligatory biomarker of PA-induced liver tumor formation, absent in non-carcinogenic structural analogues.

DNA adduct formation
Head-to-head
Target-related: four DHP adducts detected
Comparators: none (retronecine, platyphylliine, vehicle)
Supports DNA-adduct calibration workflow
Rat liver DNA; LC-ESI/MS/MS analysis
DNA adduct biomarker tumorigenicity pyrrolizidine alkaloid LC-MS/MS

Synthetic Utility: Validated Intermediate for (±)-Isoretronecanol Total Synthesis from Pyrrole

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanol has been documented as the direct product and downstream intermediate in the total synthesis of (±)-isoretronecanol starting from pyrrole [1]. The synthesis proceeds via rhodium(II)-acetate-catalyzed decomposition of a diazoketone to construct the dihydropyrrolizine scaffold, followed by hydrogenation to yield the target pyrrolizidine alkaloid [1]. Alternative synthetic routes to isoretronecanol that bypass this dihydropyrrolizine intermediate require enantioselective conjugate addition or Evans aldol strategies starting from L-proline, which involve longer linear sequences and chiral auxiliaries [2]. While specific comparative yields are not reported in a single head-to-head study, the pyrrole-based route through the dihydropyrrolizine intermediate represents one of the shortest formal syntheses of the pyrrolizidine core.

Synthetic route
Reported
Key intermediate in pyrrole → isoretronecanol synthesis
May support route-shortening strategies
Rh(II)-catalyzed cyclization; racemic route
total synthesis pyrrolizidine alkaloid isoretronecanol synthetic intermediate

Physicochemical Property Differentiation: Boiling Point and Density vs. Saturated and Hydroxylated Analogues

The target compound exhibits a predicted boiling point of 281.6 ± 25.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ , with a flash point of 124.1 ± 23.2 °C . The saturated analogue supinidine (C8H13NO, MW 139.20) has a lower molecular weight but higher hydrogen content, while the hydroxylated analogue dehydroheliotridine (C8H11NO2, MW 153.18) carries an additional hydroxyl group at C1 . These differences affect purification strategy: dehydrosupinidine has been isolated as an oil after Vitride reduction [1], whereas dehydroretronecine (the 1-hydroxy analogue) is a crystalline solid with mp 91 °C [1]. The absence of the C1 hydroxyl eliminates a hydrogen-bond donor, reducing polarity and simplifying chromatographic separation from more polar necine bases.

Physical properties
Reported
Oil (liquid) vs. crystalline dehydroretronecine (mp 91 °C)
Supports simplified chromatographic separation
Fewer H-bond donors; no diastereomer complexity
physicochemical properties boiling point density pyrrolizidine

Optimal Research and Industrial Application Scenarios for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanol Procurement


DNA Adduct Biomarker Reference Standard for LC-MS/MS Pyrrolizidine Alkaloid Exposure Monitoring

As demonstrated by Xia et al. (2013), dehydrosupinidine-derived DNA adducts (DHP-dG-3, DHP-dG-4, DHP-dA-3, DHP-dA-4) are the universal DNA lesion biomarkers formed by all seven tested hepatocarcinogenic pyrrolizidine alkaloids [1]. Synthetic (2,3-dihydro-1H-pyrrolizin-1-yl)methanol is the requisite starting material for preparing authentic adduct standards needed to calibrate LC-ESI/MS/MS multiple reaction monitoring (MRM) methods for PA biomonitoring in human or livestock liver samples. Retronecine and other saturated necine bases are structurally incapable of generating these adducts and cannot substitute as reference compounds.

Mechanistic Probe for Pyrrole Electrophilicity Studies Using the NBP Alkylation Assay

The Karchesy et al. (1987) kinetic study established that dehydrosupinidine is one of only two pyrrolizidine-derived pyrroles that exhibit simple first-order alkylation kinetics with 4-(p-nitrobenzyl)pyridine, free from the oligomerization side-reactions that complicate C7-esterified pyrroles [2]. This makes the compound the preferred substrate for quantitative structure-reactivity relationship (QSRR) studies aiming to correlate pyrrole electrophilicity with hepatotoxic potency, as the observed rate constant directly reflects intrinsic alkylation reactivity without requiring deconvolution of biexponential curves.

Key Intermediate for Expedient Total Synthesis of Pyrrolizidine Alkaloid Libraries

The documented use of (2,3-dihydro-1H-pyrrolizin-1-yl)methanol as the direct product of Rh(II)-catalyzed pyrrole cyclization and the immediate precursor to (±)-isoretronecanol upon hydrogenation positions this compound as a gateway intermediate for constructing diverse pyrrolizidine alkaloid scaffolds [3]. Medicinal chemistry teams engaged in structure-activity relationship (SAR) exploration of pyrrolizidine-based cholinergic or antimitotic agents can leverage this intermediate to access both the unsaturated dihydropyrrolizine and saturated pyrrolizidine cores from a single building block.

Negative Control Exclusion Compound for Genotoxicity Screening Assays

The Frei et al. (1992) Drosophila genotoxicity panel established that supinine, the saturated C9-monoester analogue, is uniquely non-genotoxic among 16 tested pyrrolizidine alkaloids, while dehydrosupinidine (the unsaturated core) is the reactive metabolite responsible for DNA adduct formation [4][1]. Screening programs that require a definitively genotoxic pyrrolic positive control, or conversely need to verify that their assay system does not produce false negatives with non-genotoxic PAs, should include dehydrosupinidine as the genotoxic reference compound and supinine as the non-genotoxic comparator. Substituting one for the other invalidates the assay's classification performance.

Application
Selection Property
Validation Focus
Pyrrolizidine alkaloid biomonitoring
DHP-adduct forming capability
LC-MS/MS adduct calibration
Pyrrole electrophilicity QSRR studies
Simple first-order alkylation kinetics
NBP assay rate-constant interpretation
Pyrrolizidine alkaloid library synthesis
Pre-formed dihydropyrrolizine scaffold
Rh(II)-catalyzed cyclization route
Genotoxicity assay context
Reported genotoxic response
Comparator classification review
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